molecular formula C5H13Cl2N B13500726 3-Chloro-3-methylbutan-2-amine hydrochloride

3-Chloro-3-methylbutan-2-amine hydrochloride

Cat. No.: B13500726
M. Wt: 158.07 g/mol
InChI Key: ODQDMDWUUUTGCU-UHFFFAOYSA-N
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Description

3-Chloro-3-methylbutan-2-amine hydrochloride is a chemical compound with the molecular formula C5H13Cl2N. It is a derivative of butan-2-amine, where a chlorine atom is substituted at the third position and a methyl group is attached to the same carbon. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3-methylbutan-2-amine hydrochloride typically involves the chlorination of 3-methylbutan-2-amine. One common method is to react 3-methylbutan-2-amine with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3-methylbutan-2-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of 3-methylbutan-2-ol.

    Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction Reactions: The compound can be reduced to form 3-methylbutan-2-amine.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Substitution: 3-Methylbutan-2-ol.

    Oxidation: 3-Chloro-3-methylbutan-2-nitroso or 3-chloro-3-methylbutan-2-nitro.

    Reduction: 3-Methylbutan-2-amine.

Scientific Research Applications

3-Chloro-3-methylbutan-2-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme-substrate interactions due to its structural similarity to natural substrates.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-3-methylbutan-2-amine hydrochloride involves its interaction with specific molecular targets. The chlorine atom and the amine group play crucial roles in its reactivity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-methylbutan-1-amine hydrochloride
  • 3-Chloro-3-methylbutan-2-amine
  • 3-Methylbutan-2-amine hydrochloride

Uniqueness

3-Chloro-3-methylbutan-2-amine hydrochloride is unique due to the presence of both a chlorine atom and a methyl group on the same carbon atom. This structural feature imparts distinct chemical properties, making it more reactive in certain types of reactions compared to its analogs.

Properties

Molecular Formula

C5H13Cl2N

Molecular Weight

158.07 g/mol

IUPAC Name

3-chloro-3-methylbutan-2-amine;hydrochloride

InChI

InChI=1S/C5H12ClN.ClH/c1-4(7)5(2,3)6;/h4H,7H2,1-3H3;1H

InChI Key

ODQDMDWUUUTGCU-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)Cl)N.Cl

Origin of Product

United States

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